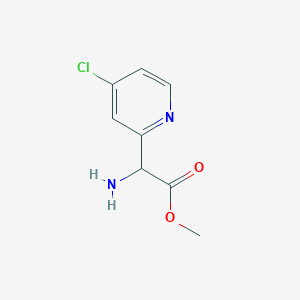
Methyl 2-amino-2-(4-chloro-2-pyridyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(4-chloropyridin-2-yl)acetate is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chlorine atom at the 4-position and an amino group at the 2-position, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 2-amino-2-(4-chloropyridin-2-yl)acetate typically begins with 4-chloropyridine as the starting material.
Reaction Steps: The compound can be synthesized through a series of reactions, including nucleophilic substitution and esterification.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: Methyl 2-amino-2-(4-chloropyridin-2-yl)acetate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions at the pyridine ring or the amino group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles and electrophiles are employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents on the pyridine ring or amino group.
Scientific Research Applications
Chemistry: Methyl 2-amino-2-(4-chloropyridin-2-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has applications in biological studies, including the development of new drugs and biologically active agents. Medicine: It is used in the pharmaceutical industry for the synthesis of therapeutic compounds. Industry: The compound finds use in various industrial applications, including the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which methyl 2-amino-2-(4-chloropyridin-2-yl)acetate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to its biological and medicinal effects.
Comparison with Similar Compounds
4-Chloropyridine: A pyridine derivative without the amino group.
2-Amino-2-(4-chloropyridin-2-yl)acetic acid: A related compound without the methyl ester group.
Methyl 2-amino-2-(3-chloropyridin-2-yl)acetate: A structural isomer with the chlorine atom at a different position on the pyridine ring.
Uniqueness: Methyl 2-amino-2-(4-chloropyridin-2-yl)acetate is unique due to its specific substitution pattern, which influences its reactivity and applications.
This comprehensive overview highlights the importance and versatility of methyl 2-amino-2-(4-chloropyridin-2-yl)acetate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)7(10)6-4-5(9)2-3-11-6/h2-4,7H,10H2,1H3 |
InChI Key |
MZBCTMQUBMODBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=NC=CC(=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















